Dexylosylbenanomicin A
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Overview
Description
Dexylosylbenanomicin A is a natural product that belongs to the class of benanomicin antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 2017. Dexylosylbenanomicin A has shown promising results in the treatment of bacterial infections, especially those caused by drug-resistant pathogens.
Scientific Research Applications
Structural Analysis and Derivation
- Dexylosylbenanomicins A and B are derived chemically from benanomicins A and B, respectively. These compounds, along with others like 2'-demethylbenanomicin A and 7-methoxybenanomicinone, were isolated from the culture filtrate of Actinomadura sp. MH193-16F4. Their structures were elucidated through spectral analyses (Kondo, Gomi, Uotani, Inouye, & Takeuchi, 1991).
Potential in Nanotechnology and Drug Delivery Systems
- Dexylosylbenanomicin A, by virtue of its chemical structure, may have potential applications in the field of nanotechnology and drug delivery systems. Research on similar substances like dextran and its derivatives has shown the possibility of precise control over their chemical sequence and modification of various properties like hydrophilicity and temperature sensitivity. Such modifications can significantly expand the application of these substances in drug delivery systems (Huang & Huang, 2018).
Use in Biomedical Applications and Biopolymers
- The structural features of dexylosylbenanomicin A might make it a candidate for exploration in biomedical applications, particularly in the development of biopolymers for medical use. The research on microbial exopolysaccharides, for instance, demonstrates their extensive medical applications, ranging from plasma expanders to pharmaceutical excipients. Biopolymers derived from such compounds are being increasingly utilized for controlled drug delivery, vaccine adjuvants, and diagnostic imaging systems (Moscovici, 2015).
Implications in Software Design for Scientific Research
- While not directly related to dexylosylbenanomicin A, advancements in software design for empowering scientists can indirectly facilitate research into such compounds. Tools like the Taverna Workbench and myExperiment social website, which support the sharing and automation of scientific workflows, could be pivotal in accelerating research on dexylosylbenanomicin A and similar compounds (De Roure & Goble, 2009).
properties
CAS RN |
133806-62-9 |
---|---|
Molecular Formula |
C34H33NO15 |
Molecular Weight |
695.6 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1 |
InChI Key |
PRUXMUKWYBVNMB-JAULALIESA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
Other CAS RN |
133806-62-9 |
synonyms |
desxylosyl-benanomicin A dexylosylbenanomicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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